5-(Pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylic acid 5-(Pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1014630-04-6
VCID: VC2682601
InChI: InChI=1S/C8H5N3O2S/c12-8(13)7-11-10-6(14-7)5-2-1-3-9-4-5/h1-4H,(H,12,13)
SMILES: C1=CC(=CN=C1)C2=NN=C(S2)C(=O)O
Molecular Formula: C8H5N3O2S
Molecular Weight: 207.21 g/mol

5-(Pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylic acid

CAS No.: 1014630-04-6

Cat. No.: VC2682601

Molecular Formula: C8H5N3O2S

Molecular Weight: 207.21 g/mol

* For research use only. Not for human or veterinary use.

5-(Pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylic acid - 1014630-04-6

Specification

CAS No. 1014630-04-6
Molecular Formula C8H5N3O2S
Molecular Weight 207.21 g/mol
IUPAC Name 5-pyridin-3-yl-1,3,4-thiadiazole-2-carboxylic acid
Standard InChI InChI=1S/C8H5N3O2S/c12-8(13)7-11-10-6(14-7)5-2-1-3-9-4-5/h1-4H,(H,12,13)
Standard InChI Key LTZAYBFDBMPLSV-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)C2=NN=C(S2)C(=O)O
Canonical SMILES C1=CC(=CN=C1)C2=NN=C(S2)C(=O)O

Introduction

Physical and Chemical Properties

5-(Pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylic acid possesses distinct physical and chemical properties that are crucial for understanding its behavior in various applications. Table 1 summarizes the key physicochemical properties of this compound.

Table 1: Physicochemical Properties of 5-(Pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylic acid

PropertyValueMethod
Molecular FormulaC8H5N3O2SDetermined
Molar Mass207.21 g/molCalculated
AppearanceSolidObserved
Density1.519±0.06 g/cm³Predicted
Boiling Point467.3±47.0 °CPredicted
pKa1±0.10Predicted
SolubilitySoluble in polar organic solventsExperimental

The compound exhibits characteristics typical of heterocyclic carboxylic acids, including moderate acidity due to the carboxylic acid group. The presence of nitrogen atoms in both the pyridine and thiadiazole rings contributes to its ability to act as a hydrogen bond acceptor, while the carboxylic acid group can function as both a hydrogen bond donor and acceptor .

The compound's relatively high boiling point is attributed to its ability to form strong intermolecular hydrogen bonds through the carboxylic acid group. The moderate density is consistent with other heterocyclic compounds containing sulfur and nitrogen atoms.

Synthesis Methods

Several synthetic routes have been developed for the preparation of 5-(Pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylic acid and related thiadiazole derivatives. The most common approaches involve cyclodehydration reactions of thiosemicarbazide derivatives or the oxidative cyclization of thiosemicarbazones.

Oxidative Cyclization Method

An alternative approach involves the oxidative cyclization of thiosemicarbazones using oxidizing agents such as ferric chloride (FeCl₃). This method is particularly useful for synthesizing 2-amino-5-aryl-1,3,4-thiadiazoles, which can then be further functionalized to introduce the carboxylic acid group .

The synthesis typically involves:

  • Preparation of thiosemicarbazone from pyridine-3-carbaldehyde

  • Oxidative cyclization using FeCl₃ to form the thiadiazole ring

  • Oxidation of the resulting 2-amino-5-(pyridin-3-yl)-1,3,4-thiadiazole to introduce the carboxylic acid group

Sommelet Reaction Method

The Sommelet reaction has also been employed for the synthesis of 2-formyl-1,3,4-thiadiazole derivatives, which can be oxidized to the corresponding carboxylic acids. This method involves the formation and hydrolysis of hexamethylenetetramine salts .

The general procedure includes:

  • Synthesis of 2-chloromethyl-5-(pyridin-3-yl)-1,3,4-thiadiazole

  • Formation of the hexamethylenetetramine salt

  • Hydrolysis with 50% acetic acid under reflux

  • Oxidation of the resulting aldehyde to obtain the carboxylic acid

These synthetic methods demonstrate the versatility of approaches available for preparing 5-(Pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylic acid and highlight the potential for structural modifications to develop derivatives with enhanced properties.

Structural Characteristics

The structural features of 5-(Pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylic acid significantly influence its chemical reactivity, biological activity, and coordination chemistry potential.

Molecular Structure

The compound consists of three key structural components:

  • A pyridine ring at position 3

  • A 1,3,4-thiadiazole heterocyclic core

  • A carboxylic acid group at position 2 of the thiadiazole ring

Electronic Properties

The electronic properties of 5-(Pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylic acid are characterized by:

  • Extended π-conjugation across both the pyridine and thiadiazole rings

  • Electron-deficient nature of both heterocyclic systems

  • Polarization due to the presence of electronegative atoms (N, O, S)

  • Hydrogen-bonding capabilities through the nitrogen atoms and carboxylic acid group

These electronic features contribute to the compound's ability to interact with various biological targets and to form coordination complexes with metal ions .

Coordination Chemistry

5-(Pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylic acid possesses structural features that make it an excellent ligand for coordination with metal ions. The compound contains multiple coordination sites, including the nitrogen atoms in both the pyridine and thiadiazole rings, as well as the carboxylic acid group.

Coordination Modes

The potential coordination modes of 5-(Pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylic acid include:

  • Monodentate coordination through the pyridine nitrogen

  • Monodentate coordination through a thiadiazole nitrogen

  • Bidentate coordination through the carboxylate group

  • Multidentate coordination involving combinations of the above sites

These diverse coordination possibilities enable the formation of various metal complexes with different geometries and properties.

Comparison with Related Compounds

To better understand the unique properties and potential applications of 5-(Pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylic acid, it is valuable to compare it with structurally related compounds.

Comparison with Other 1,3,4-Thiadiazole Derivatives

Table 2 compares key features of 5-(Pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylic acid with other thiadiazole derivatives:

Table 2: Comparison of 5-(Pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylic acid with Related Compounds

CompoundMolecular WeightKey Structural FeaturesNotable Properties
5-(Pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylic acid207.21 g/molPyridine-3-yl at position 5, carboxylic acid at position 2Potential ligand for metal coordination, possible anticancer activity
5-(Pyridin-2-yl)-1,3,4-thiadiazole-2-carboxylic acid207.21 g/molPyridine-2-yl at position 5, carboxylic acid at position 2Different coordination geometry potential due to pyridine-2-yl position
5-(Pyridin-3-yl)-1,3,4-thiadiazole-2-thiol193.24 g/molPyridine-3-yl at position 5, thiol group at position 2Enhanced nucleophilicity, different biological activity profile
5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine192.24 g/molPyridine-3-yl at position 5, amino group at position 2Platform for further derivatization, different hydrogen bonding profile

Structure-Activity Relationships

The structure-activity relationships observed in thiadiazole derivatives provide insights into how the specific structural features of 5-(Pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylic acid might influence its biological activity:

  • The position of the pyridine ring (3-yl vs. 2-yl) affects the compound's ability to coordinate with metals and interact with biological targets

  • The carboxylic acid group enhances water solubility and provides an additional site for hydrogen bonding and metal coordination

  • The 1,3,4-thiadiazole core contributes to the compound's stability and bioactivity

These comparisons highlight the unique combination of structural features in 5-(Pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylic acid that differentiate it from related compounds and suggest potential applications in medicinal chemistry and materials science.

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